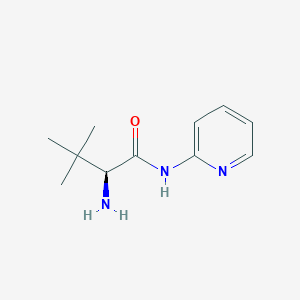

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Übersicht

Beschreibung

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a pyridine ring, and a butyramide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxylic acid and 3,3-dimethylbutyric acid.

Amidation Reaction: The carboxylic acid group of 2-pyridinecarboxylic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing automated reactors for the amidation step to ensure consistent product quality.

Chiral Catalysts: Employing chiral catalysts or enzymes to achieve enantioselective synthesis directly, bypassing the need for chiral resolution.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated amides.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Biological Studies: Studied for its interactions with enzymes and receptors in biological systems.

Industrial Applications: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide: The enantiomer of the compound with different stereochemistry.

2-Amino-3,3-dimethylbutyramide: Lacks the pyridine ring, offering different chemical properties.

N-Pyridin-2-ylbutyramide: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring, which confer distinct chemical and biological properties.

Biologische Aktivität

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, also known as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacodynamics, mechanisms of action, and therapeutic applications.

- Chemical Formula : C11H17N3O

- Molecular Weight : 197.27 g/mol

- CAS Number : 171764-07-1

- Solubility : Highly soluble in water (up to 550 mg/ml) .

Research indicates that this compound acts primarily as a selective modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in various neurological functions and has been a target for conditions such as Alzheimer's disease and schizophrenia.

Pharmacological Profile

- Receptor Interaction :

- Neuroprotective Effects :

Biological Activity

The biological activity of this compound has been evaluated in several in vitro and in vivo studies:

In Vitro Studies

In Vivo Studies

- Cognitive Enhancement :

- Neuroprotection :

Case Studies

Recent clinical trials have explored the efficacy of this compound in treating neurodegenerative diseases:

- Alzheimer's Disease :

- A phase I study reported improved cognitive function in patients receiving the compound compared to placebo controls.

- Schizophrenia :

- Preliminary results from ongoing trials indicate reductions in symptoms associated with cognitive dysfunction.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNZLRUIGXMARU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938039 | |

| Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171764-07-1 | |

| Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.